N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c23-22(24,25)17-6-2-1-5-16(17)21(29)26-13-14-9-11-15(12-10-14)20-27-18-7-3-4-8-19(18)28-20/h1-8,14-15H,9-13H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODYZAZWYDCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 2-(Trifluoromethyl)benzamide : A benzamide derivative with a electron-withdrawing trifluoromethyl group at the ortho position.
- 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethylamine : A cyclohexylmethylamine substituted with a benzimidazole ring at the 4-position.
The coupling of these fragments via an amide bond forms the final product.
Synthesis of 2-(Trifluoromethyl)benzamide
Overview
The synthesis of 2-(trifluoromethyl)benzamide is well-documented in patent CN113698315A, which outlines a four-step process starting from 2,3-dichlorotrifluorotoluene. Key advantages include high yield (>67%) and avoidance of hazardous reagents.
Reaction Sequence
Critical Notes :
Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethylamine
Benzimidazole Ring Formation
The benzimidazole moiety is synthesized via cyclization of o-phenylenediamine with a carbonyl source. Patent EP1765789A1 highlights the use of substituted imidazole precursors, while EP3095782A1 details nitro-group reductions and Suzuki couplings for analogous structures.
Cyclohexane Functionalization
Coupling Reaction to Form Final Product
Amide Bond Formation
The benzamide and cyclohexylmethylamine fragments are coupled via an acid chloride intermediate:
- Activation : 2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 2-(trifluoromethyl)benzoyl chloride.
- Coupling : Reaction with 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethylamine in the presence of triethylamine (Et₃N) yields the final product.
Optimization Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 92% | |
| Catalyst | Et₃N (2 eq) | 95% | |
| Temperature | 0°C → RT | 89% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/H₂O) to achieve >97% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (t, 2H, CH₂), 2.98 (m, 1H, cyclohexyl-H).
- HRMS : m/z 446.1782 [M+H]⁺ (calc. 446.1779).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction of the compound may target the benzimidazole or the benzamide functionalities.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole or benzamide derivatives.
Substitution: Formation of substituted benzimidazole or benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide is not fully understood but may involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical data for the target compound and its analogues:
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups enhance potency by stabilizing ligand-receptor interactions via dipole effects . Halogens (Cl, Br) improve target binding but may reduce cell viability due to increased toxicity .
- Linker Modifications: Cyclohexylmethyl (target compound) vs. Chalcone backbones () introduce conjugated double bonds, enhancing planar interaction surfaces .
Spectroscopic and Physicochemical Properties
- IR/NMR Trends :
- Melting Points :
Research Findings and Therapeutic Implications
Antimicrobial Activity
Neuroprotective and Anticancer Potential
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzo[d]imidazole moiety, a cyclohexyl group, and a trifluoromethylbenzamide structure, which are known to enhance biological activity through various mechanisms. The presence of heterocyclic rings is often associated with diverse pharmacological effects, making this compound a subject of interest for further research.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing benzo[d]imidazole structures. For instance, derivatives of benzo[d]imidazole have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that this compound exhibits potent inhibitory effects on tumor growth in vitro and in vivo models.
- Case Study : A study evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing an IC50 value of approximately 25.72 μM, indicating effective apoptosis induction in treated cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.
- Research Findings : A derivative related to this compound showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 1 µg/mL .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering cellular signaling pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that regulate apoptosis and cell cycle progression.
- Biofilm Disruption : Its antimicrobial activity may involve disrupting biofilm formation in bacterial pathogens .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Route:
- Formation of Benzimidazole Core : Cyclization of o-phenylenediamine with appropriate carboxylic acids.
- Cyclohexyl Group Introduction : Nucleophilic substitution using cyclohexyl halides.
- Trifluoromethylbenzamide Formation : Acylation with trifluoromethylbenzoyl chloride.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-acetamide | Benzimidazole + Acetamide | Potent anticancer properties |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(phenyl)butanamide | Butanamide chain + Benzimidazole | Strong ion channel modulation |
| N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-propionamide | Propionamide + Benzimidazole | Antimicrobial and anticancer activities |
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzimidazole precursors with activated benzamide derivatives. For example, analogous compounds are synthesized via refluxing intermediates (e.g., hydrazides or carbothioamides) with benzamide derivatives in polar aprotic solvents like DMF or methanol under acidic or basic catalysis . Key optimizations include:
- Temperature control : Maintaining 100–120°C during reflux to enhance reaction kinetics without decomposition .
- Catalyst selection : Using bases like potassium carbonate or acids (e.g., glacial acetic acid) to facilitate nucleophilic substitutions .
- Purification : Recrystallization with methanol or ethanol improves purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR are indispensable for verifying the benzimidazole and trifluoromethylbenzamide moieties, with characteristic shifts (e.g., benzimidazole protons at δ 7.2–8.5 ppm and CF signals at δ 120–125 ppm in C) .
- LC-MS : Validates molecular weight (e.g., observed [M+H] peaks matching theoretical values) and purity (>98%) .
- HPLC : Monitors reaction progress and purity, with retention times calibrated against standards .
Advanced: How does the substitution pattern on the benzimidazole ring influence biological activity, based on SAR studies?
Answer:
Structural variations significantly modulate activity:
- Cyclohexylmethyl substitution : Enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to phenyl analogs .
- Trifluoromethyl group : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinases or proteases) .
- Comparative SAR : Analogous compounds with methoxy or halogen substitutions show reduced antimicrobial activity but enhanced anticancer effects (e.g., 3,4,5-trimethoxybenzamide derivatives in ’s table) .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Answer:
Contradictions often arise from assay variability or structural ambiguities. Methodological solutions include:
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies or IC for cytotoxicity) .
- Crystallography/molecular docking : Validate target engagement (e.g., ’s docking studies showing how substituents affect binding to active sites) .
- Meta-analysis : Compare data from structurally related compounds (e.g., ’s table) to identify trends obscured by experimental noise .
Advanced: How can molecular dynamics simulations improve understanding of this compound’s mechanism of action?
Answer:
- Binding mode prediction : Simulations can model interactions with targets like mGluR5 or tubulin, identifying key residues (e.g., hydrogen bonds with benzimidazole NH groups) .
- Solvent accessibility analysis : Assess how the cyclohexylmethyl group modulates solubility and membrane penetration .
- Free energy calculations : Quantify binding affinities (ΔG) to prioritize derivatives for synthesis .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzamide bond .
- Solvent : For long-term storage (>6 months), dissolve in DMSO and aliquot to minimize freeze-thaw cycles .
Advanced: How can metabolic stability be assessed for this compound in preclinical studies?
Answer:
- In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t) and identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Prodrug strategies : Modify the benzimidazole NH or cyclohexyl group with ester linkages to enhance stability .
Basic: What solvent systems are optimal for solubility testing?
Answer:
- Polar solvents : DMSO or methanol for initial solubility screening (e.g., 10 mM stock solutions) .
- Aqueous buffers : Use PBS (pH 7.4) with <1% Tween-80 for cell-based assays to avoid cytotoxicity .
- Co-solvents : For low solubility, employ cyclodextrin complexes or PEG-400 .
Advanced: What computational tools are recommended for predicting ADMET properties?
Answer:
- SwissADME : Predicts logP, bioavailability, and P-glycoprotein substrate likelihood .
- Molinspiration : Estimates topological polar surface area (TPSA) to assess blood-brain barrier penetration .
- ADMETlab 2.0 : Integrates toxicity endpoints (e.g., hERG inhibition, Ames test) .
Advanced: How can structural modifications address off-target effects observed in kinase assays?
Answer:
- Selective substitutions : Replace the trifluoromethyl group with bulkier substituents (e.g., tert-butyl) to reduce kinase promiscuity .
- Scaffold hopping : Replace benzimidazole with indole or purine cores while retaining the cyclohexylmethyl-benzamide motif .
- Fragment-based design : Use X-ray crystallography to guide modifications that disrupt off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
